molecular formula C14H19BrClNO6 B4001577 [3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate

[3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate

Cat. No.: B4001577
M. Wt: 412.66 g/mol
InChI Key: CFKXUHOCIBEGHW-UHFFFAOYSA-N
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Description

[3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate is a useful research compound. Its molecular formula is C14H19BrClNO6 and its molecular weight is 412.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.00843 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The scientific community has widely explored the broader family of compounds related to 3-(4-bromo-2-chlorophenoxy)propylamine oxalate, particularly focusing on their sorption, degradation, and environmental implications. This exploration helps to understand the compound's potential applications and interactions in various scientific and environmental contexts.

Sorption and Environmental Behavior

Research on similar phenoxy herbicides, such as 2,4-D and its derivatives, provides insights into the sorption mechanisms and environmental fate of related compounds. Studies indicate that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, highlighting the importance of soil composition in determining the environmental distribution and behavior of these compounds (Werner, Garratt, & Pigott, 2012). This understanding can be applied to assess how 3-(4-bromo-2-chlorophenoxy)propylamine oxalate might interact with environmental matrices.

Biotechnological Applications

Methanotrophs, bacteria that use methane as their sole carbon source, present a unique avenue for the valorization of methane into valuable products. While not directly related to the compound , this research area exemplifies the innovative use of microbial processes to transform and utilize organic compounds. Methanotrophs can produce single-cell protein, biopolymers, and other valuable products from methane (Strong, Xie, & Clarke, 2015). Exploring similar microbial or enzymatic processes might offer pathways for the utilization or transformation of 3-(4-bromo-2-chlorophenoxy)propylamine oxalate in environmental or industrial contexts.

Environmental Implications and Remediation

The environmental fate and implications of organohalides, including compounds structurally related to 3-(4-bromo-2-chlorophenoxy)propylamine oxalate, have been extensively studied. For instance, polybrominated dibenzo-p-dioxins and dibenzofurans, which share halogenated features with the compound , demonstrate significant environmental persistence and potential for bioaccumulation, necessitating strategies for their monitoring and remediation (Mennear & Lee, 1994). This research underscores the need to understand the environmental behavior of 3-(4-bromo-2-chlorophenoxy)propylamine oxalate for the development of appropriate management and remediation strategies.

Properties

IUPAC Name

3-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClNO2.C2H2O4/c1-16-8-6-15-5-2-7-17-12-4-3-10(13)9-11(12)14;3-1(4)2(5)6/h3-4,9,15H,2,5-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKXUHOCIBEGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate
Reactant of Route 2
[3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate
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[3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate
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[3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate
Reactant of Route 5
[3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate
Reactant of Route 6
[3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.